molecular formula C7H8O6 B1583990 3-Butene-1,2,3-tricarboxylic acid CAS No. 26326-05-6

3-Butene-1,2,3-tricarboxylic acid

Cat. No. B1583990
CAS RN: 26326-05-6
M. Wt: 188.13 g/mol
InChI Key: WOZHZOLFFPSEAM-UHFFFAOYSA-N
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Description

3-Butene-1,2,3-tricarboxylic acid is an organic compound that can be found in plants and animals . It is a monomer, which means it can be used to form polymers such as copolymers . The molecular formula is C7H8O6 .


Molecular Structure Analysis

The molecular structure of 3-Butene-1,2,3-tricarboxylic acid consists of a butene group (a four-carbon chain with a double bond) attached to three carboxylic acid groups . The average mass is 188.135 Da .


Chemical Reactions Analysis

The 3-Butene-1,2,3-tricarboxylic acid is capable of participating in multiple hydrogen bonds due to its three COOH groups, which provide three hydrogen bond donors and three hydrogen bond acceptors .


Physical And Chemical Properties Analysis

3-Butene-1,2,3-tricarboxylic acid crystallizes in the form of needles . It has a molecular weight of 188.135 .

Scientific Research Applications

1. Structural Analysis and Supramolecular Assemblies

3-Butene-1,2,3-tricarboxylic acid demonstrates remarkable properties in forming hydrogen-bonded networks. Zhu and Zheng (2011) studied its crystallization in the monoclinic space group and found that it forms a hydrogen-bonded 2D network with a threefold interpenetration of supramolecular layers (Zhu & Zheng, 2011).

2. Electrochemical Synthesis Applications

In electrochemical processes, 3-Butene-1,2,3-tricarboxylic acid derivatives can be synthesized from alkenes using various nickel-organic mediators, with CO2 serving as a C1-synthon. Bringmann and Dinjus (2001) explored the direct and mediated electrochemical reductive coupling reactions between alkenes and CO2, which resulted in various carboxylic acids, including derivatives of 3-Butene-1,2,3-tricarboxylic acid (Bringmann & Dinjus, 2001).

3. Industrial Applications and Separation Processes

A study by Liu et al. (2016) on a zirconium-based metal-organic framework highlighted its potential in the separation of butene isomers. This framework, incorporating tricarboxylate linkers, exhibits significant stability and efficiency in separating industrially important butene isomers, highlighting a practical application of 3-Butene-1,2,3-tricarboxylic acid in industrial processes (Liu et al., 2016).

4. Catalytic Alkylation

3-Butene-1,2,3-tricarboxylic acid derivatives have shown potential in catalytic alkylation processes. Tang, Scurto, and Subramaniam (2009) reported that acidic imidazolium ionic liquids, which can be derived from tricarboxylic acid structures, improved the efficiency of the 1-butene/isobutane alkylation process. This showcases the role of such compounds in enhancing industrial chemical processes (Tang, Scurto, & Subramaniam, 2009).

5. Coordination Polymers and Material Sciences

In the field of material sciences, coordination polymers constructed from benzene tricarboxylic acid, a related compound, have been synthesized and analyzed for their crystal structure, thermal, and magnetic properties. These studies, such as the one conducted by Nadeem, Bhadbhade, and Stride (2010), provide insights into the potential applications of 3-Butene-1,2,3-tricarboxylic acid in developing advanced materials with specific thermal and magnetic properties (Nadeem, Bhadbhade, & Stride, 2010).

Future Directions

The ability of 3-Butene-1,2,3-tricarboxylic acid to form multiple hydrogen bonds could make it interesting for the development of new materials with unique properties . Its potential as a monomer for forming polymers also suggests possible applications in the creation of new types of plastics or resins .

properties

IUPAC Name

but-3-ene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHZOLFFPSEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897136
Record name 3-Butene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butene-1,2,3-tricarboxylic acid

CAS RN

26326-05-6
Record name 3-Butene-1,2,3-tricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26326-05-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butene-1,2,3-tricarboxylic acid
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Record name 3-Butene-1,2,3-tricarboxylic acid
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Record name 3-butene-1,2,3-tricarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 4.3 parts by weight of methyl acrylate, 7.7 parts by weight of diethyl fumarate and 0.5 parts by weight of diphenyl(4-oxy-butyl)phosphine is boiled and refluxed for 10 hours in a nitrogen stream. Distillation of the reaction product mixture gave a 3-butene-1,2,3-tricarboxylic acid (1,2-diethyl, 3-methyl) ester. The ester of the tricarboxylic acid is converted to a high molecular weight carboxylic acid-producing composition by reacting same with a chlorinated polyisobutene having a molecular weight of about 1000 and a chlorine content of about 4.5% at a temperature ranging from about 80°-120° C. A mixture of approximately 2000 parts by weight of mineral oil, 3.0 equivalents of a polyoxyethylene triamine having an average molecular weight of about 1000 and approximately 3.0 equivalents of the above-mentioned high molecular weight tricarboxylic acid-producing composition is heated to temperatures of 150°-200° C. over a period of 15 to 20 hours. The resulting product is filtered to give a homogeneous mineral oil solution of the acylated polyamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
HL Zhu, YQ Zheng - Journal of Chemical Crystallography, 2011 - Springer
The title molecule crystallizes in the monoclinic space group P2 1 /c, with a = 13.010(3), b = 5.562(1), c = 11.358(2) Å, β = 92.61(3). The 3-butene-1,2,3-tricarboxylic acid forms a …
Number of citations: 1 link.springer.com
K Morita, T Kobayashi - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
Dimerization of acrylonitrile or acrylic acid esters catalyzed by tervalent phosphorus compounds has been studied in great detail, 1, 2) since the reaction furnishes industrially important …
Number of citations: 57 www.journal.csj.jp
G Xu - 2001 - esploro.libs.uga.edu
Matrix-assisted laser desorption/ionization MALDI Time-of-flight TOF LC/MS 31P-NMR FT-Raman Free radical polymerization, Homopolymerization Maleic acid Fumaric acid Mesaconic …
Number of citations: 7 esploro.libs.uga.edu
CQ Yang - Textile Research Journal, 2001 - journals.sagepub.com
In previous research, we found that sodium hypophosphite (NaH 2 PO 2 ) reduces the temperature required for the formation of anhydride intermediates by polycarboxylic acids. We …
Number of citations: 75 journals.sagepub.com
S OK - researchgate.net
BACKGROUND The present invention relates to methods and compositions for cementing applications. More particularly, the present invention relates to polyalkenoate cement …
Number of citations: 0 www.researchgate.net
CE Aroyan, A Dermenci, SJ Miller - Tetrahedron, 2009 - Elsevier
Carbon–carbon bond formation is of fundamental importance in organic synthesis, with much research focused on control of reaction efficiency, stereoselectivity, and chemoselectivity. 2 …
Number of citations: 346 www.sciencedirect.com
K Ikemura, FR Tay, T Endo, DH Pashley - Dental materials journal, 2008 - jstage.jst.go.jp
This paper reviews our recent studies on fluoride-releasing adhesives and the related studies in this field based on information from original research papers, reviews, and patent …
Number of citations: 246 www.jstage.jst.go.jp
RL Cook, DD McIntyre, CH Langford… - … science & technology, 2003 - ACS Publications
The Boreal forest fulvic acid known as Laurentian fulvic acid (LFA) has been interrogated by state of the art heteronuclear and 2D high resolution NMR techniques. It is shown that one …
Number of citations: 40 pubs.acs.org
DC Smith - Biomaterials, 1998 - Elsevier
In the 1960s the idea of positive physico-chemical adhesion with tooth substance resulted in the invention of polyacrylic acid-based cements, first the zinc polycarboxylate and, …
Number of citations: 324 www.sciencedirect.com
B Mohar, M Jeran, M Stephan - European Journal of Organic …, 2023 - Wiley Online Library
Outfitting the P,P′‐distereogenic 2MeBigFUS ligand with the characteristic branched/functionalized‐alkoxy feature of the R‐SMS‐Phos design furnished the 2RBigFUS family (Figure 2…

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